molecular formula C14H16N4O2S B2825555 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034423-16-8

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2825555
CAS RN: 2034423-16-8
M. Wt: 304.37
InChI Key: FBMQONCAOPPKAA-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea, also known as CYC116, is a small molecule drug that has shown potential in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of chemicals known for their intricate synthesis processes, which often involve the reaction of multiple precursor compounds. For instance, a similar urea derivative was synthesized through a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, leading to the creation of various derivatives with potential antimicrobial and anticancer activities (Elewa et al., 2021). This demonstrates the compound's role in generating new molecules with significant biological applications.

Biological Activities

Derivatives similar to the specified compound have been explored for their antimicrobial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial efficacy (Azab et al., 2013). Additionally, compounds with urea and thiourea groups have been assessed for their antifungal activity, indicating a broad spectrum of potential antimicrobial applications (Mishra et al., 2000).

Antioxidant and Anticancer Evaluation

Urea derivatives have also been investigated for their antioxidant and anticancer activities. In one study, derivatives were synthesized and screened for their antioxidant properties, showcasing the potential of such compounds in mitigating oxidative stress (George et al., 2010). This points to the broader applicability of the compound in research aimed at combating oxidative damage and cancer.

Chemical Reactions and Molecular Interactions

The chemical reactivity and interactions of urea derivatives highlight their importance in synthetic chemistry and drug design. For example, the synthesis of novel pyridine and naphthyridine derivatives through reactions with urea derivatives underscores their utility in creating complex molecules with potential therapeutic uses (Abdelrazek et al., 2010).

properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-6-5-11(10-3-4-10)17-18(13)8-7-15-14(20)16-12-2-1-9-21-12/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMQONCAOPPKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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